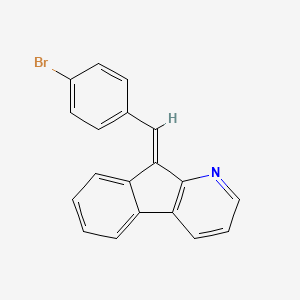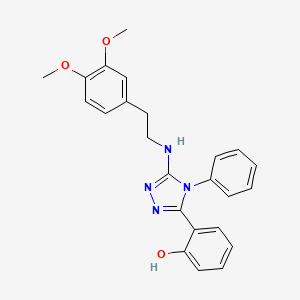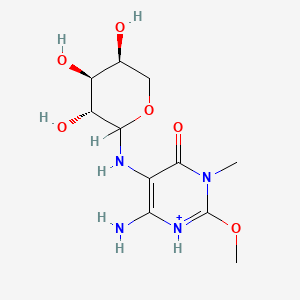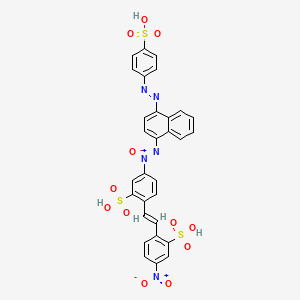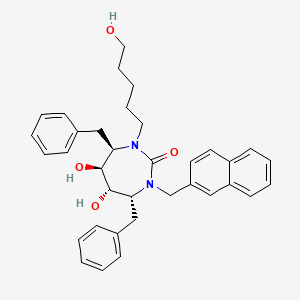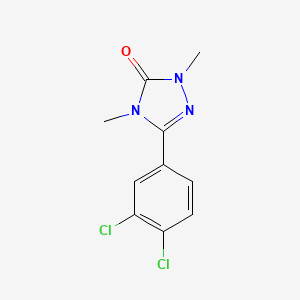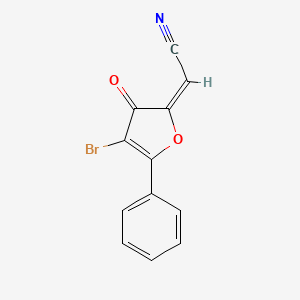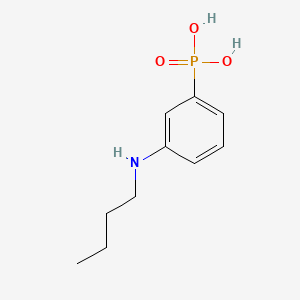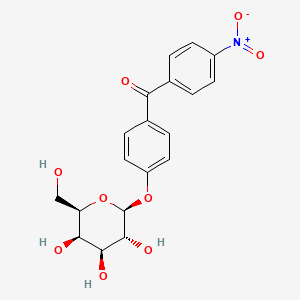
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is an organic compound with the molecular formula C12H12IN. It is a derivative of piperidinium, characterized by the presence of a formyl group, a methyl group, a phenyl group, and a propyl group attached to the piperidinium ring. This compound is known for its neurotoxic properties and is often studied in the context of neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide typically involves the reaction of 4-phenylpiperidine with formaldehyde and methyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl iodide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr)
Major Products
Oxidation: 4-Carboxy-1-methyl-4-phenyl-1-propylpiperidinium iodide
Reduction: 4-Hydroxymethyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
Substitution: 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium chloride or bromide
Applications De Recherche Scientifique
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperidinium derivatives.
Biology: Studied for its neurotoxic effects and its role in neurodegenerative diseases such as Parkinson’s disease.
Medicine: Investigated for its potential therapeutic applications and its effects on neuronal cells.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The neurotoxic effects of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide are primarily due to its ability to inhibit mitochondrial respiration. The compound is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal cell death. This mechanism is similar to that of other neurotoxic compounds such as MPP+ .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-phenylpyridinium iodide (MPP+)
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 4-Phenylpyridine
Uniqueness
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its specific mechanism of action make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
97595-14-7 |
|---|---|
Formule moléculaire |
C16H24INO |
Poids moléculaire |
373.27 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-1-propylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C16H24NO.HI/c1-3-11-17(2)12-9-16(14-18,10-13-17)15-7-5-4-6-8-15;/h4-8,14H,3,9-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WABLOUSAZHTDSM-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


